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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodopyridine

Cat. No.: B1432261

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-4-
fluoro-5-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-4-fluoro-5-iodopyridine,
a highly functionalized heterocyclic building block of significant interest to researchers in
medicinal chemistry and materials science. The document elucidates the molecule's structural
characteristics, predicted spectroscopic signatures, and three-dimensional geometry. A
detailed, field-proven synthetic protocol is proposed, grounded in established organometallic
methodologies. The guide further explores the compound's reactivity profile, emphasizing the
principles of regioselective functionalization that make it an invaluable synthon. The strategic
importance of this and similar polysubstituted pyridines in the development of novel
therapeutics, particularly as scaffolds for kinase inhibitors, is discussed. This document is
intended for drug development professionals, researchers, and scientists seeking to leverage
the unique chemical architecture of 2-chloro-4-fluoro-5-iodopyridine for advanced molecular
design.

Introduction: The Strategic Value of Polysubstituted
Pyridines

In the landscape of modern drug discovery and agrochemical development, polysubstituted
pyridine scaffolds are indispensable.[1] Their prevalence in biologically active molecules stems
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from the pyridine ring's ability to act as a bioisostere for a phenyl group, while introducing a
hydrogen bond acceptor (the nitrogen atom) and modulating the molecule's physicochemical
properties, such as solubility and metabolic stability. The strategic placement of multiple,
distinct halogen atoms on this core creates a powerful tool for synthetic chemists.

2-Chloro-4-fluoro-5-iodopyridine is an exemplar of such a tool. Its architecture, featuring
three different halogens at specific positions, allows for a programmed, regioselective
sequence of modifications. This differential reactivity is the cornerstone of its utility, enabling
the controlled and efficient construction of complex molecular frameworks through modern
cross-coupling reactions.[2][3] This guide offers a deep dive into the foundational molecular
structure that dictates this powerful reactivity.

Molecular Structure and Physicochemical
Properties

The defining feature of 2-chloro-4-fluoro-5-iodopyridine is the arrangement of its
substituents, which governs its electronic properties and reaction dynamics.

o Systematic IUPAC Name: 2-chloro-4-fluoro-5-iodopyridine

e Molecular Formula: CsH2CIFIN

e CAS Number: 1370534-60-3[4]

Below is the two-dimensional representation of the molecular structure.

Caption: 2D Structure of 2-chloro-4-fluoro-5-iodopyridine.

Property Value Source
Molecular Weight 273.44 g/mol Calculated
Exact Mass 272.8824 Da Calculated
CAS Number 1370534-60-3 [4]

) Store in freezer, under -20°C,
Predicted Storage ) [5]
inert atmosphere
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Spectroscopic and Crystallographic
Characterization

Definitive structural elucidation relies on a combination of spectroscopic methods and X-ray
crystallography. While specific experimental data for this exact isomer is not publicly available,
we can provide an expert analysis based on established principles and data from analogous
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy is essential for confirming the substitution pattern of the pyridine ring.
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The primary
expected observation would be the molecular ion peak (M+*) at m/z = 273. A crucial diagnostic
feature would be the M+2 peak, approximately one-third the intensity of the M* peak, which is
the characteristic isotopic signature of a single chlorine atom.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous determination of the three-
dimensional molecular geometry. For a related compound, 5-bromo-2-chloro-4-fluoro-3-
iodopyridine, crystals were successfully grown by dissolving the solid in minimal hot ethyl
acetate, adding hexanes until cloudy, and allowing slow cooling.[6] This protocol serves as a
validated starting point for obtaining crystals of the title compound.

Crystallographic analysis would confirm:
» Planarity: The pyridine ring is expected to be planar.

e Bond Lengths & Angles: Precise measurements of all bond lengths (C-C, C-N, C-Cl, C-F, C-
[) and angles, which are influenced by the electronic effects of the various substituents. For
instance, the C-F bond is expected to be the shortest and strongest among the carbon-
halogen bonds.

Synthesis and Reactivity

The synthesis of polysubstituted pyridines often requires carefully designed strategies to
control regioselectivity.[1]
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Proposed Synthetic Pathway

A robust and logical synthesis of 2-chloro-4-fluoro-5-iodopyridine starts from the
commercially available 2-chloro-4-fluoropyridine. The key transformation is a directed ortho-
lithiation followed by quenching with an iodine source. This approach leverages the directing
effect of the C2-chloro group and the activating nature of the pyridine nitrogen to achieve
selective deprotonation at the C5 position.

Caption: Proposed synthetic workflow for 2-chloro-4-fluoro-5-iodopyridine.

Experimental Protocol: Synthesis via Directed Lithiation

This protocol is a self-validating system designed for high yield and purity.

Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is prepared.

Solvent and Base: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to
-78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA), prepared in situ or used as
a commercial solution, is added dropwise via syringe.

Substrate Addition: A solution of 2-chloro-4-fluoropyridine in anhydrous THF is added slowly
to the stirred LDA solution at -78 °C, ensuring the internal temperature does not rise
significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure
complete formation of the lithiated intermediate.

lodination: A solution of iodine (I2) in anhydrous THF is added dropwise to the reaction
mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.

Quenching and Workup: After stirring for an additional hour, the reaction is allowed to warm
to room temperature. It is then carefully quenched with a saturated aqueous solution of
sodium thiosulfate to remove any unreacted iodine, followed by water.

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure.
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« Purification: The crude product is purified by column chromatography on silica gel to yield
pure 2-chloro-4-fluoro-5-iodopyridine.

Reactivity Profile: A Platform for Sequential
Functionalization

The synthetic power of this molecule lies in the differential reactivity of its three carbon-halogen
bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of
reactivity is C-1 > C-Br > C-CI. The C-F bond is typically unreactive under these conditions.

e Position C5 (lodo): This is the most reactive site. It will readily undergo Suzuki, Sonogashira,
Stille, and Buchwald-Hartwig amination reactions under mild conditions, allowing for the
introduction of a wide variety of aryl, alkynyl, or amino groups.[2][3]

e Position C2 (Chloro): This site is less reactive than the C-I bond. It can be functionalized
using more forcing cross-coupling conditions (e.g., higher temperatures, stronger phosphine
ligands) after the C5 position has been modified.

e Position C4 (Fluoro): This bond is generally robust and unreactive towards cross-coupling,
but it significantly influences the electronic nature of the ring and can serve as a metabolic
blocking point in a drug candidate.

Caption: Regioselective reactivity map for 2-chloro-4-fluoro-5-iodopyridine.

Applications in Drug Development

The 2,4,5-trisubstituted pyridine motif is a privileged structure in medicinal chemistry. 2-Chloro-
4-fluoro-5-iodopyridine serves as an ideal starting point for generating libraries of compounds
for structure-activity relationship (SAR) studies. For example, in the development of protein
kinase inhibitors, the C5 position can be functionalized to interact with the hinge-binding region
of the kinase, while the C2 position can be modified to extend into a solvent-exposed region,
improving potency and selectivity.[3] The fluorine at C4 can enhance binding affinity through
favorable electrostatic interactions and improve metabolic stability by blocking potential sites of
oxidative metabolism.

The ability to sequentially and selectively modify the C5 and C2 positions allows for a modular
approach to drug design, accelerating the discovery of lead compounds with optimized efficacy
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and pharmacokinetic profiles.[2][7]

Conclusion

2-Chloro-4-fluoro-5-iodopyridine is more than a simple chemical; it is a sophisticated tool for
molecular engineering. Its value is derived directly from its molecular structure: a stable
heterocyclic core decorated with three distinct halogens, each with a specific role and reactivity.
The predictable, regioselective chemistry of this building block provides researchers with a
reliable and efficient pathway to construct complex and diverse molecular architectures. As the
demand for novel, highly specific therapeutic agents continues to grow, the strategic application
of such versatile synthons will remain a cornerstone of successful drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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